4-(3-aminophenyl)butanoic Acid Hydrochloride
Overview
Description
4-(3-aminophenyl)butanoic acid hydrochloride (4-APB-HCl) is an organic compound derived from the amino acid phenylalanine. It is a white, crystalline solid with a melting point of around 200°C and a molecular weight of 201.65 g/mol. It is soluble in water and polar organic solvents such as methanol and ethanol. 4-APB-HCl is used in a variety of scientific and medical applications, including drug development, laboratory research, and medical diagnostics.
Scientific Research Applications
Neuroprotective Agent
“4-(3-Aminophenyl)butanoic Acid Hydrochloride” has been studied for its neuroprotective effects . The compound is believed to ameliorate unfolded proteins and suppress their aggregation, which can protect against endoplasmic reticulum stress-induced neuronal cell death . This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Histone Deacetylase Inhibitor
This compound exhibits inhibitory activity against histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function could be harnessed in the treatment of cancer and other diseases where gene expression is a factor .
Chemical Chaperone
As a chemical chaperone, “4-(3-Aminophenyl)butanoic Acid Hydrochloride” can help in the proper folding of proteins . This is particularly useful in conditions where protein misfolding is a problem, such as in certain genetic disorders .
Research Tool in Molecular Dynamics Simulation
The compound has been used in 3D visualizing molecular dynamics simulations . This helps researchers to further understand stereochemistry, isomerism, hybridization, and orbitals .
Synthesis of Boronate-Functionalized Monomers
Although not directly related to “4-(3-Aminophenyl)butanoic Acid Hydrochloride”, its structural analog “3-Aminophenylboronic acid hydrochloride” has been used as a boronic acid source in the synthesis of boronate-functionalized monomers . It’s plausible that “4-(3-Aminophenyl)butanoic Acid Hydrochloride” could have similar applications in polymer chemistry.
Optimization for Medicinal Application
Due to the high doses of “4-(3-Aminophenyl)butanoic Acid Hydrochloride” currently required for therapeutic efficacy, research is being conducted to optimize the compound for effective medicinal application .
properties
IUPAC Name |
4-(3-aminophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9-5-1-3-8(7-9)4-2-6-10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRRBHCFUEQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471049 | |
Record name | 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminophenyl)butanoic Acid Hydrochloride | |
CAS RN |
91843-18-4 | |
Record name | 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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